
3-Aminoquinuclidine
Overview
Description
3-Aminoquinuclidine is a bicyclic amine characterized by a quinuclidine scaffold (a bridged bicyclo[2.2.2]octane) with an amino group at the 3-position. Its synthesis typically involves the neutralization of (±)-3-aminoquinuclidine dihydrochloride using potassium hydroxide, followed by chloroform extraction and purification . This compound serves as a versatile precursor for quaternary ammonium compounds (QACs), acetylcholinesterase (AChE) inhibitors, and nicotinic acetylcholine receptor (nAChR) modulators.
Key applications include:
- Antimicrobial agents: this compound-based QACs exhibit rapid bactericidal activity (15-minute bacterial clearance) and potent biofilm inhibition against clinically relevant pathogens like Staphylococcus aureus .
- Neurological therapeutics: Conjugates with triterpenic acids (e.g., ursolic or oleanolic acid) act as AChE inhibitors with mixed or uncompetitive mechanisms , while derivatives like (R)-1c function as potent positive allosteric modulators (PAMs) of α3β2 nAChRs .
Biological Activity
3-Aminoquinuclidine (3-AQ) is a bicyclic amine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and microbiology. This article delves into its biological activity, mechanisms of action, and applications in various domains, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which allows it to interact with various biological targets. The compound exists in a dihydrochloride form, enhancing its solubility and bioavailability. Its chemical formula is CHN·2HCl.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. It primarily acts by disrupting the bacterial cell membrane, leading to cell lysis. The mechanism involves:
- Disruption of Membrane Integrity : The compound interacts with the hydrophobic regions of bacterial membranes, altering their permeability and disrupting essential cellular processes.
- Inhibition of Biofilm Formation : 3-AQ has been shown to inhibit biofilm formation, which is crucial for bacterial survival and resistance.
Target Bacteria :
- Gram-positive : Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Enterococcus faecalis
- Gram-negative : Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa
Enzyme Interactions
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting serotonin receptors. Research indicates that it selectively inhibits the 5-HT3 receptor subtype, which is involved in neurotransmission related to nausea and anxiety.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus (ATCC 25923) | 25 |
Bacillus cereus (ATCC 14579) | 30 |
Listeria monocytogenes (ATCC 7644) | 20 |
Enterococcus faecalis (ATCC 29212) | 15 |
Escherichia coli (ATCC 25922) | 35 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited improved antibacterial activity compared to their amide analogs. The study highlighted the importance of structural modifications on the efficacy of these compounds against resistant strains .
- Pharmacological Applications : Research has shown that this compound can be utilized as a precursor in synthesizing antiemetic drugs such as palonosetron, which target serotonin receptors effectively .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability, allowing it to reach therapeutic concentrations in biological systems effectively. Its solubility in water due to the dihydrochloride form enhances its absorption and distribution.
Research Applications
This compound is not only significant in medicinal chemistry but also finds applications in:
- Chemical Synthesis : Used as a building block for complex organic molecules.
- Biological Research : Acts as a tool for studying ion channel interactions and cellular signaling pathways.
Chemical Reactions Analysis
Reactions with Triterpenic Acids
Recent research has explored the conjugation of 3-aminoquinuclidine with triterpenic acids to create novel compounds with enhanced biological activity. The synthesized derivatives were evaluated for their ability to inhibit acetylcholinesterase:
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Inhibition Studies : Compounds formed from the conjugation exhibited varying degrees of inhibition against acetylcholinesterase, with some showing IC50 values as low as 0.43 µM, indicating strong inhibitory activity . The type of inhibition was found to depend on the structural characteristics of the triterpenoid moiety.
Formation of Quaternary Ammonium Compounds
The synthesis of quaternary ammonium compounds (QACs) based on 3-amidoquinuclidine has also been reported:
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Synthesis Methodology : The initial step involves creating precursors through nucleophilic substitution reactions at elevated temperatures. These QACs demonstrated antimicrobial properties, suggesting potential applications in medicine and environmental science .
Mechanistic Insights
The mechanisms underlying these reactions often involve:
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Nucleophilic Attack : In the formation of amides, the nitrogen atom in this compound acts as a nucleophile attacking an electrophilic carbonyl carbon from an acyl chloride or anhydride.
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Acid-Base Interactions : The presence of acidic or basic conditions can facilitate or hinder certain reactions, such as chiral resolution and the formation of salts.
Reaction Conditions
Key parameters influencing these reactions include:
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Temperature: Many reactions are conducted at elevated temperatures (e.g., 120 °C for nucleophilic acyl substitutions) to enhance reaction rates and yields.
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Solvent Choice: The choice of solvent plays a critical role in solubility and reactivity; polar aprotic solvents are often preferred for their ability to stabilize ionic intermediates .
Inhibition Activity Data
The following table summarizes the inhibitory activities of selected derivatives formed from this compound against acetylcholinesterase:
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
8 | 0.43 | Mixed-type |
11 | 0.47 | Uncompetitive |
Q & A
Basic Research Questions
Q. What are the key considerations for ensuring reproducibility in synthesizing and characterizing 3-aminoquinuclidine compounds?
- Methodological Answer : Reproducibility requires rigorous documentation of synthetic protocols, including reaction conditions (e.g., temperature, solvent systems), stoichiometry, and purification methods (e.g., recrystallization, chromatography). Characterization should involve spectroscopic validation (¹H/¹³C NMR, IR) and chromatographic purity checks (HPLC). For example, enantiomeric purity must be confirmed using chiral chromatography, as stereochemical variations significantly impact pharmacological activity . Additionally, adhere to IUPAC naming conventions and report physicochemical properties (melting point, solubility) to align with publication standards .
Q. What methodologies are recommended for assessing the toxicological profile of this compound in preclinical studies?
- Methodological Answer : Due to limited toxicological data , researchers should conduct acute and subchronic toxicity assays in model organisms (e.g., rodents), monitoring hematological, hepatic, and renal parameters. Dose-response studies should include negative controls and reference toxicants. Ethical protocols (e.g., OECD guidelines) must be followed, with data reported as IC₅₀/EC₅₀ values. Include histopathological analysis to identify organ-specific effects .
Q. What strategies are effective for conducting a systematic literature review on this compound’s pharmacological mechanisms?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords "this compound," "nAChR modulation," and "allosteric ligands." Prioritize primary literature (e.g., Journal of Medicinal Chemistry) over reviews. Apply the PICO framework (Population: receptor subtypes; Intervention: compound derivatives; Comparison: enantiomers; Outcome: agonist/PAM activity) to structure queries. Critically evaluate studies for biases, such as incomplete stereochemical reporting .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stereospecific activity of this compound derivatives on nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Synthesize enantiomer pairs (e.g., (R)- and (S)-1a–c) and assess activity via electrophysiology (e.g., patch-clamp) on heterologously expressed α3β2 or α7 nAChRs. Compare concentration-response curves for acetylcholine (ACh) potentiation. For example, (R)-1c showed 10-fold potentiation of ACh response in α3β2 subtypes, while (S)-1a exhibited selectivity . Use radioligand binding assays to determine affinity (Kᵢ) and functional potency (EC₅₀).
Q. How should researchers address contradictory data in studies investigating this compound’s receptor modulation effects?
- Methodological Answer : Contradictions (e.g., opposing PAM effects across enantiomers) require re-examining experimental variables: receptor subunit composition, assay conditions (e.g., ACh concentration), and compound purity. Apply the "principal contradiction" framework to identify dominant factors (e.g., enantiomeric configuration vs. receptor subtype). Validate findings using orthogonal methods (e.g., calcium imaging vs. electrophysiology) and meta-analyze aggregated data .
Q. How can enantiomeric purity of this compound derivatives be validated to ensure accurate pharmacological data interpretation?
- Methodological Answer : Employ chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%). Cross-validate with X-ray crystallography for absolute configuration. For example, (R)-1c and (S)-1a demonstrated distinct α3β2 nAChR activities despite structural similarity, underscoring the need for rigorous stereochemical validation .
Q. What experimental approaches are used to determine the allosteric modulation potency of this compound derivatives on specific nAChR subtypes?
- Methodological Answer : Use two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing human nAChR subtypes. Pre-apply the compound (e.g., 10 µM (R)-1c) before co-application with ACh to measure potentiation. Calculate fold-change in peak current amplitude. For α3β2, (R)-1c increased ACh response by 10-fold, while α7 activity remained negligible. Compare with reference PAMs (e.g., PNU-120596) to benchmark potency .
Q. Data Reporting and Publication Standards
Q. What are the best practices for documenting synthetic procedures and spectroscopic data of this compound derivatives to meet publication standards?
- Methodological Answer : Report yields, spectral data (NMR shifts, HRMS), and chromatographic conditions (column type, mobile phase). For novel compounds, include elemental analysis. Use tables to summarize key data (e.g., Table 1: EC₅₀ values for enantiomers). Avoid duplicating data in text and figures; instead, highlight trends (e.g., "Compound (R)-1c showed superior potency vs. (S)-1a (Table 1)") .
Comparison with Similar Compounds
Antimicrobial Quaternary Ammonium Compounds (QACs)
3-Aminoquinuclidine Salts vs. 3-Acetamidoquinuclidine Derivatives
- Polarity and Activity: this compound salts (e.g., QApCl, QApBr) are less polar than their 3-acetamido analogues, which correlates with superior antibacterial activity. For instance, amino-substituted derivatives achieve lower minimum inhibitory concentrations (MICs) against S. aureus and disrupt biofilms more effectively .
- Mechanism: Both classes target bacterial membranes via lytic action and reactive oxygen species (ROS) generation. However, this compound derivatives induce faster membrane depolarization and cell volume reduction .
- Resistance Potential: Traditional QACs (e.g., benzalkonium chloride) face rising bacterial resistance, whereas this compound-based QACs show reduced resistance development due to multimodal mechanisms .
Table 1: Key Differences Between this compound and 3-Acetamidoquinuclidine QACs
Acetylcholinesterase (AChE) Inhibitors
This compound-Triterpenic Acid Conjugates vs. Classical Inhibitors
- Potency: Conjugates like 3-oxo-ursolic-3-aminoquinuclidine amide exhibit IC50 values of 0.43 µM, comparable to rivastigmine (IC50 ~0.3 µM) but less potent than donepezil (IC50 ~0.01 µM) .
- Mechanism: Unlike competitive inhibitors (e.g., donepezil), this compound-triterpenic conjugates act via mixed or uncompetitive inhibition, binding to both the catalytic site and peripheral anionic site of AChE .
- Selectivity: Oleanolic acid derivatives with indole modifications show higher selectivity for AChE over butyrylcholinesterase (BuChE), reducing off-target effects .
Table 2: AChE Inhibition Profiles
Nicotinic Acetylcholine Receptor (nAChR) Modulators
This compound Derivatives vs. Classical Agonists
- Potency: (R)-1c, a this compound PAM, potentiates α3β2 nAChR responses by 10-fold, outperforming earlier agonists like MEM3454 .
- Enantioselectivity : (R)-enantiomers generally show higher PAM activity than (S)-enantiomers, though (S)-1a demonstrates improved selectivity for CNS applications .
- Structural Flexibility : Substituents at the benzamide position (e.g., C2/C4 modifications) fine-tune receptor specificity. For example, α7 nAChR agonists require bulkier groups, whereas α3β2 PAMs favor smaller substituents .
Table 3: α3β2 nAChR Modulation
Compound | Potentiation Factor | Selectivity | Reference |
---|---|---|---|
(R)-1c | 10× | Moderate | |
MEM3454 (reference) | 3× | High (α7 nAChR) |
Soft QACs vs. Traditional QACs
- Degradability: 3-Amidoquinuclidine QACs incorporate labile amide bonds that hydrolyze into non-toxic byproducts, reducing environmental persistence compared to persistent QACs like cetylpyridinium chloride .
- Efficacy : Despite lower stability, soft QACs retain potent antimicrobial activity (MICs < 1 µg/mL) and biofilm disruption .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6530-09-2 (di-hydrochloride) | |
Record name | 3-Aminoquinuclidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10869640 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-14-8 | |
Record name | 3-Aminoquinuclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6238-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoquinuclidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-azabicyclo[2.2.2]octan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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